molecular formula C9H9BrClNO2 B13043469 Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate CAS No. 1007879-26-6

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate

Cat. No.: B13043469
CAS No.: 1007879-26-6
M. Wt: 278.53 g/mol
InChI Key: UNFTXRWJRCGTIY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is a halogenated ester featuring a pyridine ring substituted with chlorine at the 6-position and a brominated acetoxy group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and bromine substituents, which enhance electrophilic substitution and nucleophilic displacement reactions.

Crystallographic data for structurally related compounds (e.g., ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) reveal orthorhombic crystal systems with unit cell parameters such as a = 7.8136 Å, b = 19.3483 Å, and c = 10.1926 Å, and a density of 1.498 Mg m⁻³ . These structural features are critical for understanding molecular packing and intermolecular interactions.

Properties

CAS No.

1007879-26-6

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3

InChI Key

UNFTXRWJRCGTIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogues

a) Methyl 2-Bromo-2-(6-Bromobenzofuran-3-yl)Acetate
  • Structure : Replaces the 6-chloropyridinyl group with a 6-bromobenzofuran moiety.
  • Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (81% yield) .
  • Key Differences : The benzofuran ring introduces a fused oxygen heterocycle, altering electronic properties and steric bulk compared to the pyridine system. Bromine at the 6-position increases molecular weight and polarizability.
b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
  • Structure : Features a pyrimidine core with a thioether linkage and thietane ring instead of pyridine.
  • Synthesis : Derived from ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Differences : Sulfur atoms in the thioether and thietane groups enhance nucleophilicity and redox activity. The absence of halogens reduces electrophilic reactivity.
c) Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate
  • Structure : Substitutes chlorine at the 3-position and bromine at the 5-position on the pyridine ring.
  • Commercial Availability : Listed with one supplier (CAS: 1335057-98-1) .
  • Key Differences : Regiochemical variation in halogen placement alters electronic distribution; the 3-chloro group may sterically hinder reactions at the 2-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate ~274.52 Not reported N/A 6-Cl, 2-Br, pyridine
Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate ~341.97 Off-white solid 81 6-Br, benzofuran
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ~312.43 Not reported Not reported Thioether, thietane, pyrimidine
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate ~289.97 Not reported N/A 5-Br, 3-Cl, pyridine

Notes:

  • Halogenated pyridine derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents compared to benzofuran or pyrimidine analogues.

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